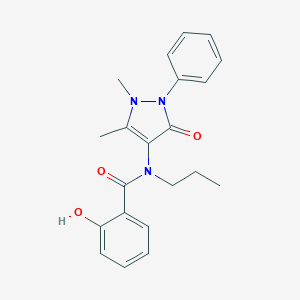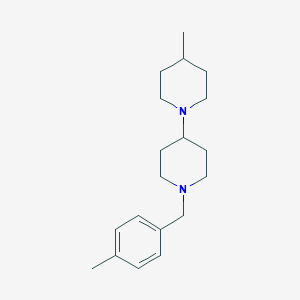
4-methyl-1'-(4-methylbenzyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a benzyl group, with a methyl group attached to the benzyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with 4-methylbenzyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the second piperidine ring, often through a cyclization process.
Industrial Production Methods
In industrial settings, the production of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted bipiperidines.
Applications De Recherche Scientifique
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzyl alcohol: Shares the benzyl group but lacks the bipiperidine structure.
4-Methyl-1,2-benzenediol: Contains a benzene ring with hydroxyl groups, differing significantly in structure.
4-Methylimidazole: An imidazole derivative with different chemical properties.
Uniqueness
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H30N2 |
|---|---|
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
1-[(4-methylphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H30N2/c1-16-3-5-18(6-4-16)15-20-11-9-19(10-12-20)21-13-7-17(2)8-14-21/h3-6,17,19H,7-15H2,1-2H3 |
Clé InChI |
MVSCFPZAXZUDED-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C |
SMILES canonique |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


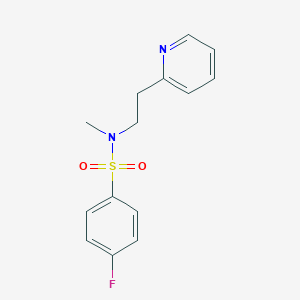
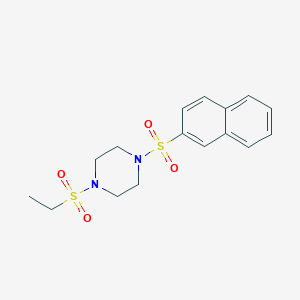
![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)
![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B246869.png)

![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
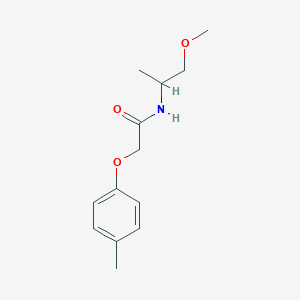
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
